molecular formula C17H20F3N3O2S B4321933 2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B4321933
M. Wt: 387.4 g/mol
InChI Key: RHHJKUGUQMLJOE-UHFFFAOYSA-N
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Description

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that features an imidazole ring, a thioether linkage, and a trifluoromethoxy-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Sodium hydride, potassium tert-butoxide

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Saturated imidazoline derivatives

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science: The trifluoromethoxy group imparts unique electronic properties, making the compound useful in designing advanced materials for electronics and photonics.

    Biological Research: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with signaling pathways by modulating the activity of key enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with an imidazole ring.

    Omeprazole: An antiulcer drug with a substituted imidazole ring.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

Uniqueness

2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its combination of a thioether linkage and a trifluoromethoxy-substituted phenyl group, which imparts distinct electronic and steric properties that are not commonly found in other imidazole derivatives.

Properties

IUPAC Name

2-[[5-methyl-4-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N3O2S/c1-10(2)8-14-11(3)21-16(23-14)26-9-15(24)22-12-4-6-13(7-5-12)25-17(18,19)20/h4-7,10H,8-9H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHJKUGUQMLJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=CC=C(C=C2)OC(F)(F)F)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
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2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide
Reactant of Route 6
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2-{[4-methyl-5-(2-methylpropyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide

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